![molecular formula C9H9FO2 B11801154 (R)-2-((2-Fluorophenoxy)methyl)oxirane](/img/structure/B11801154.png)
(R)-2-((2-Fluorophenoxy)methyl)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-((2-Fluorophenoxy)methyl)oxirane is an organic compound that features an oxirane (epoxide) ring and a fluorophenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((2-Fluorophenoxy)methyl)oxirane typically involves the reaction of ®-glycidol with 2-fluorophenol in the presence of a base. The reaction proceeds through the nucleophilic substitution of the hydroxyl group in ®-glycidol by the fluorophenoxy group, forming the oxirane ring.
Industrial Production Methods
Industrial production of ®-2-((2-Fluorophenoxy)methyl)oxirane may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of continuous flow reactors and advanced purification techniques to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-((2-Fluorophenoxy)methyl)oxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The fluorophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-2-((2-Fluorophenoxy)methyl)oxirane is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The presence of the fluorine atom can enhance the biological activity and metabolic stability of the compound.
Medicine
In medicinal chemistry, ®-2-((2-Fluorophenoxy)methyl)oxirane is investigated for its potential as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound is used in the production of specialty polymers and materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and composites.
Wirkmechanismus
The mechanism of action of ®-2-((2-Fluorophenoxy)methyl)oxirane involves its interaction with specific molecular targets. The oxirane ring can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent bonds with proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, contributing to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-2-((2-Chlorophenoxy)methyl)oxirane
- ®-2-((2-Bromophenoxy)methyl)oxirane
- ®-2-((2-Iodophenoxy)methyl)oxirane
Uniqueness
Compared to its analogs, ®-2-((2-Fluorophenoxy)methyl)oxirane is unique due to the presence of the fluorine atom. Fluorine imparts distinct properties such as increased metabolic stability, enhanced lipophilicity, and potential for improved biological activity. These characteristics make ®-2-((2-Fluorophenoxy)methyl)oxirane a valuable compound in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C9H9FO2 |
---|---|
Molekulargewicht |
168.16 g/mol |
IUPAC-Name |
(2R)-2-[(2-fluorophenoxy)methyl]oxirane |
InChI |
InChI=1S/C9H9FO2/c10-8-3-1-2-4-9(8)12-6-7-5-11-7/h1-4,7H,5-6H2/t7-/m1/s1 |
InChI-Schlüssel |
ZGBJAUZQXAADQJ-SSDOTTSWSA-N |
Isomerische SMILES |
C1[C@@H](O1)COC2=CC=CC=C2F |
Kanonische SMILES |
C1C(O1)COC2=CC=CC=C2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.